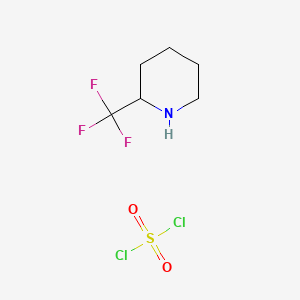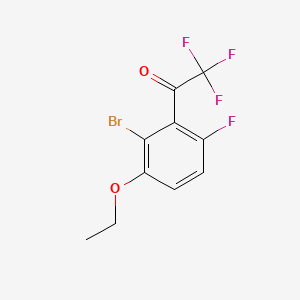
1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound that has garnered interest in various fields of research due to its unique chemical structure and properties. This compound is characterized by the presence of bromine, ethoxy, fluorine, and trifluoromethyl groups attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
The synthesis of 1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Ethoxylation: The addition of an ethoxy group to the phenyl ring.
Fluorination: The incorporation of a fluorine atom into the phenyl ring.
Trifluoroacetylation: The attachment of a trifluoromethyl group to the ethanone moiety.
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. Specific details on the industrial synthesis of this compound are proprietary and may vary depending on the manufacturer.
化学反応の分析
1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research and may vary depending on the context of its use.
類似化合物との比較
Similar compounds to 1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone include:
2-Bromo-3-ethoxy-6-fluorophenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
(2-Bromo-3-ethoxy-6-fluorophenyl)(furan-2-yl)methanol:
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H7BrF4O2 |
|---|---|
分子量 |
315.06 g/mol |
IUPAC名 |
1-(2-bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H7BrF4O2/c1-2-17-6-4-3-5(12)7(8(6)11)9(16)10(13,14)15/h3-4H,2H2,1H3 |
InChIキー |
PHWWZEDJZWATOS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=C(C=C1)F)C(=O)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


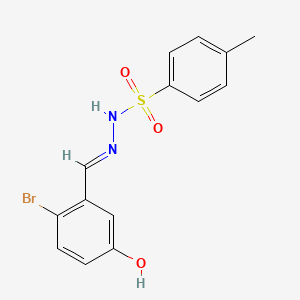
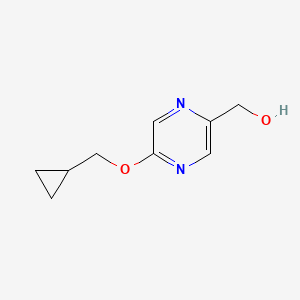

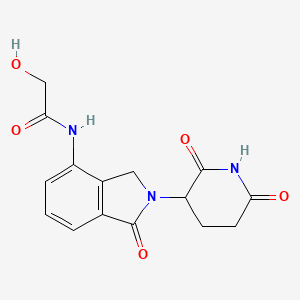

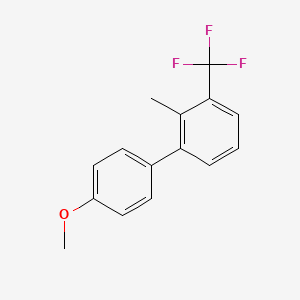
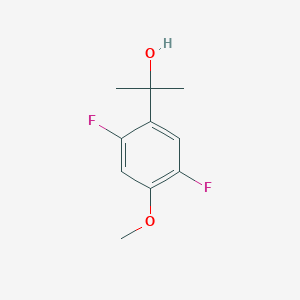
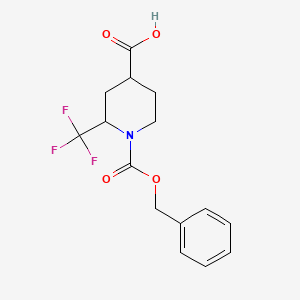
![3-hydroxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide](/img/structure/B14773814.png)
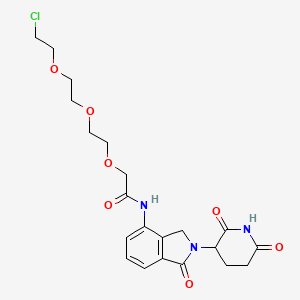
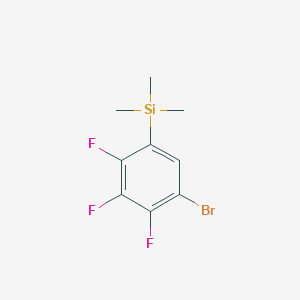
![5,11,17,23-Tetratert-butyl-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosane-25,26,27,28-tetrol](/img/structure/B14773830.png)
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14773831.png)
